5-Hydroxypyrazine-2,3-dicarboxylic acid

Vue d'ensemble

Description

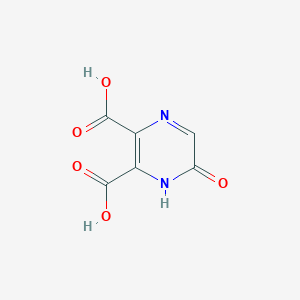

5-Hydroxypyrazine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C6H4N2O5 . It has an average mass of 184.106 Da and a Monoisotopic mass of 184.012024 Da . It is used for proteomics research .

Synthesis Analysis

The synthesis of 5-Hydroxypyrazine-2,3-dicarboxylic acid involves the hydroxylation and decarboxylation of quinolinic acid . Quinolinate dehydrogenase, which catalyzes the first step, the hydroxylation of quinolinic acid, was solubilized from a membrane fraction, partially purified, and characterized . The dehydrogenase hydroxylated quinolinic acid and pyrazine-2,3-dicarboxylic acid to form 6-hydroxyquinolinic acid and 5-hydroxypyrazine-2,3-dicarboxylic acid, respectively .Molecular Structure Analysis

The molecular structure of 5-Hydroxypyrazine-2,3-dicarboxylic acid is characterized by a molecular formula of C6H4N2O5 . The exact mass is 184.012024 Da .Chemical Reactions Analysis

In the conversion of quinolinic acid to 6-hydroxypicolinic acid by whole cells of Alcaligenes sp. strain UK21, the enzyme reactions involved in the hydroxylation and decarboxylation of quinolinic acid were examined . The dehydrogenase hydroxylated quinolinic acid and pyrazine-2,3-dicarboxylic acid to form 6-hydroxyquinolinic acid and 5-hydroxypyrazine-2,3-dicarboxylic acid, respectively .Physical And Chemical Properties Analysis

5-Hydroxypyrazine-2,3-dicarboxylic acid has a molecular weight of 184.11 . It has a complexity of 354, a rotatable bond count of 2, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 6 . The topological polar surface area is 116, and it has a heavy atom count of 13 .Applications De Recherche Scientifique

Bioconversion in Antituberculous Agent Synthesis

5-Hydroxypyrazine-2-carboxylic acid, a derivative of 5-Hydroxypyrazine-2,3-dicarboxylic acid, has been utilized as a building block in the synthesis of new antituberculous agents. This compound was prepared through a bioconversion process using Agrobacterium sp. DSM 6336, converting 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid via pyrazinecarboxylic acid. The process achieved a product concentration of 286 mM (40 g/l) with an 80% yield after optimizing the isolation method (Wieser, Heinzmann, & Kiener, 1997).

Acid-Base Characterization for Biocatalytic Production Optimization

The acid-base properties of 5-hydroxypyrazine-2-carboxylic acid were determined using potentiometric titration, crucial for optimizing biocatalytic production processes. This study found that the compound dissociates in two steps with dissociation constants pKa1=3.42 and pKa2=7.96. This information is vital for selecting the optimum pH for biotransformation and downstream processing, contributing to more efficient production methods (Sak-Bosnar & Kovar, 2005).

Derivative Synthesis and Chemical Reactions

5-Hydroxypyrazine-2,3-dicarboxylic acid derivatives have been synthesized for various chemical applications. For instance, 2-acetylaminoquinoxaline was oxidized to 2-acetyl-aminopyrazine-5,6-dicarboxylic acid, which yielded 2-aminopyrazine-5,6-dicarboxylic acid through acid hydrolysis. This acid was then converted into various other derivatives, demonstrating the compound's versatility in chemical synthesis (Felder, Pitre, & Grabitz, 1964).

Application in Heterocyclizations and Antimicrobial Activity

5-Hydroxypyrazine-2,3-dicarboxylic acid derivatives have been studied in the context of switchable multicomponent heterocyclizations. This research revealed methods for tuning the selectivity of these reactions, which can be directed towards forming various complex compounds. Some of these compounds exhibited antimicrobial activity against Gram-positive bacteria, indicating potential applications in developing new antimicrobial agents (Murlykina et al., 2013).

Crystal Structure Studies

The crystal structure of 5-methylpyrazine-2,3-dicarboxylic acid, a related compound, has been studied to understand better the acid-pyridine trimer synthon in small, dissymmetric molecules. This research contributes to the knowledge of molecular interactions and assembly, which is essential in the field of crystallography and material science (Babu & Nangia, 2006).

Safety And Hazards

The safety data sheet for Pyrazine-2,3-dicarboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Propriétés

IUPAC Name |

6-oxo-1H-pyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-2-1-7-3(5(10)11)4(8-2)6(12)13/h1H,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFXAUUVZLXLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(NC1=O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyrazine-2,3-dicarboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)

![1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2444971.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2444976.png)

![(E)-1-benzyl-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2444979.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)

![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)

![4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2444985.png)

![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)

![N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2444988.png)

![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2444991.png)